molecular formula C19H22ClN5O2 B2550771 N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 2034245-79-7

N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No. B2550771
CAS RN: 2034245-79-7
M. Wt: 387.87
InChI Key: KJYOMYYVQNIQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study by Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, including compounds similar to the specified chemical structure, and evaluated their antimicrobial activity. The study found that certain derivatives exhibited superior antimicrobial activity, particularly against A. baumannii, suggesting their potential use in developing new antimicrobial agents. The molecular docking studies further supported their potential as antimicrobials by revealing promising interactions with microbial proteins (Patil et al., 2021).

Synthesis of Novel Fused Heterocycles

Karthikeyan et al. (2014) focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, a process involving the conversion of piperidine-3-carboxamides into tetrahydro pyrazolo[4,3-c]pyridine-3-ols. This study showcases the versatility of derivatives related to the specified compound in creating novel fused heterocycles, which are of interest for further pharmacological exploration (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antiviral and Cytotoxic Activities

Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities against the H5N1 influenza virus. Some of these compounds showed viral reduction rates of 85-65%, indicating their potential as anti-influenza agents. This study highlights the capacity of compounds within the same chemical family to serve as bases for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Anti-inflammatory and Analgesic Properties

Mosaad et al. (2010) synthesized a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives, incorporating diverse N and O heterocyclic moieties, and evaluated their anti-inflammatory and analgesic properties. This research suggests the potential utility of structurally related compounds in developing treatments for inflammation and pain (Mosaad, Mohsen, Emad, Abotaleb, Salwa, & Marwa, 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-14-4-3-5-15(12-14)22-19(27)24-10-8-23(9-11-24)18(26)16-13-21-25-7-2-1-6-17(16)25/h3-5,12-13H,1-2,6-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYOMYYVQNIQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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